molecular formula C20H24FN3O4 B1236930 Balofloxacin, (R)- CAS No. 165881-73-2

Balofloxacin, (R)-

Cat. No. B1236930
CAS RN: 165881-73-2
M. Wt: 389.4 g/mol
InChI Key: MGQLHRYJBWGORO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Balofloxacin is a member of quinolines and a quinolone antibiotic.

Scientific Research Applications

1. Stability and Degradation Studies

Balofloxacin is a third-generation fluoroquinolone with a broad antibacterial spectrum. A study by Marolia et al. (2016) developed and validated a stability-indicating RP-HPLC method for estimating Balofloxacin in the presence of its hydrolytic degradation products. The method was found to be accurate and precise and could be applied for routine analysis of tablets containing Balofloxacin.

2. Preparation and Properties of Inclusion Complexes

Ren et al. (2019) focused on improving the aqueous solubility of Balofloxacin by preparing inclusion complexes with cyclodextrins, using a freeze-drying technique. Their research demonstrated enhanced water solubility and dissolution rates of these complexes, without inhibiting the antibacterial effect of Balofloxacin (Ren et al., 2019).

3. Luminescence Enhancement for Determination

A novel luminescence enhancement method for determining Balofloxacin was proposed by Wang et al. (2009), using a system that significantly enhanced the luminescence intensity of the Balofloxacin–Europium complex. This method offered higher sensitivity and a wider linear range for determining Balofloxacin in pharmaceuticals and human urine/serum samples (Wang et al., 2009).

4. Antimycobacterial Activities

Kawahara et al. (2001) studied the in vitro antimycobacterial activity of Balofloxacin, finding it effective against various mycobacteria, such as M. tuberculosis, M. kansasii, and M. fortuitum. The activity was comparable or slightly inferior to that of levofloxacin (Kawahara et al., 2001).

5. Myo-Inositol and Host's Ability to Eliminate Resistant Bacteria

Chen et al. (2015) discovered that myo-inositol could improve the host's ability to eliminate Balofloxacin-resistant Escherichia coli. Their study, using an integrated proteome and metabolome approach, identified crucial biomarkers and provided a new strategy based on metabolic modulation for eliminating antibiotic-resistant bacteria (Chen et al., 2015).

6. Clinical Studies in Infectious Diseases

A clinical study by Obana et al. (1995) evaluated the efficacy and safety of Balofloxacin for patients with acute infectious enteritis, demonstrating its high effectiveness and limited adverse effects. The study assessed the impact of Balofloxacin on fecal drug concentration and intestinal microbial flora (Obana et al., 1995).

properties

CAS RN

165881-73-2

Product Name

Balofloxacin, (R)-

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m1/s1

InChI Key

MGQLHRYJBWGORO-LLVKDONJSA-N

Isomeric SMILES

CN[C@@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balofloxacin, (R)-
Reactant of Route 2
Reactant of Route 2
Balofloxacin, (R)-
Reactant of Route 3
Balofloxacin, (R)-
Reactant of Route 4
Balofloxacin, (R)-
Reactant of Route 5
Reactant of Route 5
Balofloxacin, (R)-
Reactant of Route 6
Reactant of Route 6
Balofloxacin, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.